PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.
By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. It appears as a white crystalline powder and is characterized by the presence of five fluorine atoms attached to a benzyl group. This compound is primarily used as a derivatization reagent in organic synthesis, particularly for the preparation of oximes from carbonyl compounds, including steroids bearing keto groups .
PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].
The primary chemical reaction involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is its reaction with carbonyl compounds to form oximes. The general reaction can be represented as follows:
In this reaction, RCHO represents an aldehyde or ketone. The formation of oximes is significant in organic chemistry for the identification and characterization of carbonyl-containing compounds .
While specific biological activities of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are not extensively documented, its role as a derivatization agent suggests potential applications in biochemical assays. Its ability to form stable oximes may facilitate the detection and quantification of various biological molecules that contain carbonyl groups .
The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of pentafluorobenzylamine with hydroxylamine hydrochloride. The general procedure can be summarized as follows:
This method allows for high yields and purity suitable for laboratory applications .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is primarily utilized in:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride can be compared with several similar compounds that also serve as hydroxylamine derivatives. Below are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Hydroxylamine | NH₂OH | Simple structure; used for reducing agents |
O-Benzylhydroxylamine | C₇H₉NO | Less fluorinated; used similarly for oxime formation |
O-(Trifluoromethyl)benzylhydroxylamine | C₇H₄F₃NO | Contains trifluoromethyl group; different reactivity |
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride stands out due to its high fluorine content which enhances its reactivity and stability compared to other hydroxylamines. This unique property makes it particularly valuable in sensitive analytical applications where detection limits are critical .
Irritant